molecular formula C6H5N3O B070278 1H-pyrazolo[3,4-b]pyridin-1-ol CAS No. 159487-16-8

1H-pyrazolo[3,4-b]pyridin-1-ol

Cat. No. B070278
M. Wt: 135.12 g/mol
InChI Key: LHNGLGRPIMOUDV-UHFFFAOYSA-N
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Description

1H-pyrazolo[3,4-b]pyridin-1-ol is a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .


Synthesis Analysis

The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported extensively . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . They are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and complex . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Safety And Hazards

While specific safety and hazards data for 1H-pyrazolo[3,4-b]pyridin-1-ol is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Future Directions

The future directions for the study and application of 1H-pyrazolo[3,4-b]pyridin-1-ol and related compounds are promising. They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines included in SciFinder . Furthermore, research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

properties

IUPAC Name

1-hydroxypyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-9-6-5(4-8-9)2-1-3-7-6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNGLGRPIMOUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(N=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazolo[3,4-b]pyridin-1-ol

Synthesis routes and methods I

Procedure details

A solution of Na2CO3.10 H2O (7.3 mmol) in H2O (10 ml) is emulsified under vigorous stirring at about room temperature or slightly elevated temperature with a solution of 2-nitro-3-methoxypyridine (4.25 mmol) and tetrabutylammonium bromide (10.06 mmol) as phase transfer catalyst in methylene chloride (~20 mL). 2-phenyl-5(4H)-oxazolone (~60 mmol) is added in several portions during one hour. The layers are separated and the aqueous phase is washed with CH2Cl2. The combined organic solutions are dried with Na2SO4 and is evaporated under reduced pressure. The residue is chromatographed in silica gel starting with petroleum ether to which methylene chloride is gradually added. After recrystallizing, the complex is placed in refluxing methanol to which a catalytic amount of p-toluene sulfonic acid has been added. The sample is refluxed overnight. After cooling and evaporation of the solvent, the above-identified product is isolated.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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4.25 mmol
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reactant
Reaction Step Two
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0 (± 1) mol
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10 mL
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solvent
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10.06 mmol
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0 (± 1) mol
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7.3 mmol
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Synthesis routes and methods II

Procedure details

A solution of Na2CO30.10 H2O Na2CO3.10 H2O (7.3 mmol) in H2O (10 ml) is emulsified under vigorous stirring at about room temperature or slightly elevated temperature with a solution of 2-nitro-3-methoxypyridine (4.25 mmol) and tetrabutylammonium bromide (10.06 mmol) as phase transfer catalyst in methylene chloride (˜20 mL). 2-phenyl-5(4H)-oxazolone (˜60 mmol) is added in several portions during one hour. The layers are separated and the aqueous phase is washed with CH2Cl2. The combined organic solutions are dried with Na2SO4 and is are evaporated under reduced pressure. The residue is chromatographed in silica gel starting with petroleum ether to which methylene chloride is gradually added. After recrystallizing, the complex is placed in refluxing methanol to which a catalytic amount of p-toluene sulfonic acid has been added. The sample is refluxed overnight. After cooling and evaporation of the solvent, the above-identified product is isolated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.25 mmol
Type
reactant
Reaction Step Two
Quantity
60 mmol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
10.06 mmol
Type
catalyst
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
7.3 mmol
Type
solvent
Reaction Step Seven

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